2-Bromo-5-(chloromethyl)pyridine hydrochloride

Catalog No.
S3370627
CAS No.
1126779-39-2
M.F
C6H6BrCl2N
M. Wt
242.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(chloromethyl)pyridine hydrochloride

CAS Number

1126779-39-2

Product Name

2-Bromo-5-(chloromethyl)pyridine hydrochloride

IUPAC Name

2-bromo-5-(chloromethyl)pyridine;hydrochloride

Molecular Formula

C6H6BrCl2N

Molecular Weight

242.93

InChI

InChI=1S/C6H5BrClN.ClH/c7-6-2-1-5(3-8)4-9-6;/h1-2,4H,3H2;1H

InChI Key

GLEYJNYBNZURDU-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1CCl)Br.Cl

Canonical SMILES

C1=CC(=NC=C1CCl)Br.Cl

2-Bromo-5-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C₆H₆BrCl₂N and a molecular weight of 242.93 g/mol. This compound features a pyridine ring substituted at the 2-position with a bromine atom and at the 5-position with a chloromethyl group. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in research and industry. The compound is characterized by its high gastrointestinal absorption and permeability across biological membranes, which is significant for its potential biological activities .

, typical of halogenated pyridines:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Reduction Reactions: The bromine atom can be reduced to a less reactive species, altering the compound's reactivity profile.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods, this compound can react with organometallic reagents to form biaryl compounds, which are important in medicinal chemistry .

The biological activity of 2-Bromo-5-(chloromethyl)pyridine hydrochloride has been explored in various studies. It has shown potential as an antimicrobial agent, particularly against certain bacteria and fungi. Additionally, the compound's structure suggests possible activity as an inhibitor of specific enzymes or receptors, although detailed studies are required to fully elucidate these mechanisms. Its ability to permeate biological membranes enhances its potential for therapeutic applications .

The synthesis of 2-Bromo-5-(chloromethyl)pyridine hydrochloride can be achieved through several methods:

  • Halogenation: Starting from 5-(chloromethyl)pyridine, bromination can be performed using bromine or brominating agents in a suitable solvent.
  • Chloromethylation: The introduction of the chloromethyl group can be accomplished through the reaction of pyridine derivatives with chloromethyl methyl ether in the presence of an acid catalyst.
  • Hydrochloride Formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt .

2-Bromo-5-(chloromethyl)pyridine hydrochloride has several applications:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its reactivity and ability to form diverse derivatives.
  • Research: The compound serves as a valuable tool in chemical biology for studying enzyme mechanisms and drug interactions.
  • Agriculture: Potential use in developing agrochemicals aimed at pest control due to its biological activity against microorganisms .

Research into the interaction studies of 2-Bromo-5-(chloromethyl)pyridine hydrochloride has indicated its potential as a substrate for various biological pathways. Studies suggest that it may interact with specific proteins or enzymes within microbial cells, affecting their growth and metabolism. Further investigation into its pharmacokinetics and pharmacodynamics is necessary to understand its full potential in therapeutic applications .

Several compounds share structural similarities with 2-Bromo-5-(chloromethyl)pyridine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Bromo-2-(chloromethyl)pyridine936342-91-51.00
2-Bromo-4-chloro-5-methylpyridine1033203-40-50.85
5-(Chloromethyl)-2-methylpyridine106651-81-40.79
2-(Chloromethyl)pyridine hydrochloride6959-47-30.79
5-Bromo-3-chloro-2-methylpyridine914358-72-80.84

These compounds exhibit varying degrees of similarity based on their structural features, functional groups, and potential applications. Notably, while they share certain characteristics, each compound possesses unique properties that may influence their respective reactivities and biological activities .

Liquid-phase chlorination is a cornerstone method for introducing chlorine atoms into pyridine derivatives. A prominent strategy involves the direct chlorination of 3-methylpyridine (3-picoline) under controlled conditions. In one approach, 3-picoline undergoes chlorination in the presence of nitromethane as an organic solvent, sodium dihydrogen phosphate as an acidic buffer (pH 4–5), and phosphorus trichloride (PCl₃) as an initiator. The reaction proceeds at 120–160°C for 12–20 hours under chlorine gas, yielding 2-chloro-5-(trichloromethyl)pyridine with approximately 90% efficiency. The buffered environment minimizes byproduct formation, while the initiator facilitates radical chain propagation.

An alternative method employs a two-step chlorination process using water as the reaction medium. First, 3-methylpyridine reacts with chlorine gas at 40–60°C in the presence of a catalyst to form 2-chloro-5-methylpyridine. Subsequent chlorination at 50–60°C introduces the chloromethyl group, achieving >99% purity after purification. This aqueous-phase method reduces organic solvent use but requires precise temperature control to avoid over-chlorination.

Table 1: Comparison of Liquid-Phase Chlorination Conditions

ParameterNitromethane-Based MethodAqueous-Phase Method
SolventNitromethaneWater
BufferSodium dihydrogen phosphateNot specified
Temperature Range120–160°C40–60°C (Step 1); 50–60°C (Step 2)
Catalyst/InitiatorPhosphorus trichlorideUnspecified catalyst
Yield~90%>99% purity

Bromination Techniques for Pyridine Functionalization

Bromination of chlorinated pyridine intermediates is critical for introducing the bromine atom at the C2 position. While N-bromosuccinimide (NBS) is a common reagent for radical bromination, alternative methods are employed for substrates requiring regioselective control. For example, 2-amino-5-chloropyridine undergoes diazotization followed by bromination using bromine (Br₂) and hydrobromic acid (HBr) in aqueous medium. Sodium nitrite (NaNO₂) facilitates diazonium salt formation at 0–10°C, which is subsequently displaced by bromine to yield 2-bromo-5-chloropyridine with 93% efficiency. This method avoids the use of NBS, relying instead on classical electrophilic aromatic substitution.

Table 2: Bromination Reaction Parameters

SubstrateReagentsConditionsYield
2-Amino-5-chloropyridineBr₂, HBr, NaNO₂0–10°C, aqueous medium93%

Catalytic Systems for Regioselective Halogenation

Regioselectivity in pyridine halogenation is achieved through tailored catalytic systems. For chlorination, phosphorus trichloride acts as both an initiator and Lewis acid catalyst, directing electrophilic attack to the C5 position of 3-picoline. In contrast, guanidine-based catalysts like CBMG (“Palau’chlor”) enable direct C–H chlorination of heteroaromatics under mild conditions. This reagent enhances electrophilicity without requiring harsh acids, making it suitable for sensitive substrates.

For bromination, radical-based systems show promise. Free radical initiators such as peroxides or light-induced processes favor C2 functionalization in dimethylpyridines, as demonstrated in regioselective studies. These systems leverage the stability of intermediate radical species to control substitution patterns.

Table 3: Catalytic Systems for Halogenation

ProcessCatalyst/InitiatorRegioselectivityReference
ChlorinationPCl₃C5 of 3-picoline
ChlorinationCBMG (guanidine-based)C–H activation sites
BrominationRadical initiators (e.g., light)C2 of pyridine

Dates

Modify: 2023-08-19

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